molecular formula C11H13BrClN B1531158 1-(4-Bromo-2-chlorobenzyl)pyrrolidine CAS No. 935841-15-9

1-(4-Bromo-2-chlorobenzyl)pyrrolidine

Cat. No.: B1531158
CAS No.: 935841-15-9
M. Wt: 274.58 g/mol
InChI Key: BNIJHZLSHWWWCJ-UHFFFAOYSA-N
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Description

“1-(4-Bromo-2-chlorobenzyl)pyrrolidine” is a chemical compound with the molecular formula C11H13BrClN . It has a molecular weight of 311.05 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H13BrClN.ClH/c12-10-4-3-9(11(13)7-10)8-14-5-1-2-6-14;/h3-4,7H,1-2,5-6,8H2;1H . This code represents the compound’s molecular structure.


Physical and Chemical Properties Analysis

“this compound” is a solid compound . It has a molecular weight of 311.05 . The compound should be stored at a temperature of 2-8°C .

Scientific Research Applications

Halogenation in Organic Synthesis

1-(4-Bromo-2-chlorobenzyl)pyrrolidine is closely related to compounds used in ring halogenations of polyalkylbenzenes. In a study, N-halosuccinimide was used alongside acidic catalysts for halogenation, showcasing a method to prepare mixed halogenated compounds like 2-bromo-4-iodo-1,3,5-trimethylbenzene (Bovonsombat & Mcnelis, 1993).

Synthesis and Antibacterial Activity

Derivatives of 2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile, a compound similar to this compound, have been synthesized and shown significant antibacterial activity against various bacteria. This underscores the potential of such compounds in developing new antibacterial agents (Bogdanowicz et al., 2013).

Microbiological Activity

Similar compounds, starting from 2-bromo-4-(pyrrolidin-1-yl)pyrrolidine, have been synthesized and showed notable bacteriostatic and antituberculosis activity. This highlights the compound's potential in creating new treatments for bacterial infections and tuberculosis (Miszke et al., 2008).

Inhibition of Heme Oxygenase Activity

Analogous compounds like 1-(4-chlorobenzyl)-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazole have been explored for their ability to inhibit heme oxygenase, an enzyme involved in various physiological processes. This research opens up possibilities for therapeutic applications in diseases where heme oxygenase plays a role (Vlahakis et al., 2013).

Pyrrolidines in Medicine and Industry

Pyrrolidines, a class of compounds to which this compound belongs, have been recognized for their biological effects and utility in medicine, such as in the development of drugs. Additionally, they find applications in industry, for instance, as dyes or agrochemical substances (Żmigrodzka et al., 2022).

Synthesis of Dithiolium Derivatives

Research on the synthesis of novel bromo-substituted 4-(2-hydroxyaryl)-5-methyl-2-(pyrrolidin-1-yl)-1,3-dithiol-2-ylium perchlorates demonstrates the versatility of similar pyrrolidine compounds in creating complex chemical structures, which could have various applications (Sarbu et al., 2019).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

Properties

IUPAC Name

1-[(4-bromo-2-chlorophenyl)methyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrClN/c12-10-4-3-9(11(13)7-10)8-14-5-1-2-6-14/h3-4,7H,1-2,5-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNIJHZLSHWWWCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=C(C=C(C=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001250567
Record name 1-[(4-Bromo-2-chlorophenyl)methyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001250567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

935841-15-9
Record name 1-[(4-Bromo-2-chlorophenyl)methyl]pyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=935841-15-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(4-Bromo-2-chlorophenyl)methyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001250567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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